molecular formula C8H15NO2 B12069755 (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid CAS No. 309757-08-2

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid

Katalognummer: B12069755
CAS-Nummer: 309757-08-2
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: VFTCZGKOTNJNAW-XPUUQOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These methods allow for the precise control of stereochemistry, which is crucial for the production of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and advanced chromatographic techniques for enantioseparation .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves nucleophilic substitution reactions where the amino group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid is unique due to its specific cyclopentane ring structure and the presence of both an amino group and a carboxylic acid group

Eigenschaften

CAS-Nummer

309757-08-2

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(1S,2S)-1-amino-2-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1

InChI-Schlüssel

VFTCZGKOTNJNAW-XPUUQOCRSA-N

Isomerische SMILES

CC[C@H]1CCC[C@]1(C(=O)O)N

Kanonische SMILES

CCC1CCCC1(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.